Benzoylpas calcium is a chemical compound with the CAS number 5631-00-5, recognized for its antibacterial properties and applications in various scientific fields. It is classified as an antitubercular agent and is structurally related to other compounds used in medicinal chemistry. The compound is particularly noted for its role in inhibiting bacterial growth, making it valuable in both research and clinical settings.
Benzoylpas calcium is derived from the reaction of benzoyl chloride with p-aminobenzoic acid. Its classification falls under several categories:
The synthesis of benzoylpas calcium involves a straightforward reaction process:
Benzoylpas calcium has a complex molecular structure characterized by its molecular formula and a molecular weight of 642.6 g/mol. The structural representation includes:
These details indicate a complex arrangement of aromatic rings and functional groups that contribute to its biological activity.
Benzoylpas calcium participates in various chemical reactions, including:
The products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of various derivatives with potential applications.
The mechanism by which benzoylpas calcium exerts its antibacterial effects involves:
This mechanism makes benzoylpas calcium a valuable agent in combating bacterial infections, particularly in medical formulations.
These properties are critical for determining the appropriate storage conditions and handling procedures for laboratory use.
Benzoylpas calcium has a broad range of scientific applications:
The versatility of benzoylpas calcium underscores its significance across multiple disciplines, from pharmaceuticals to industrial applications.
Para-aminosalicylic acid (PAS), first synthesized in 1902, emerged as a foundational antitubercular agent in 1944 following Lehmann’s landmark discovery of its clinical efficacy. As a second-line tuberculosis (TB) drug, PAS disrupted folate biosynthesis in Mycobacterium tuberculosis through competitive inhibition of dihydropteroate synthase (DHPS). Despite its activity against multidrug-resistant TB (MDR-TB), PAS faced significant limitations: chemical instability at physiological pH, rapid metabolism to inactive metabolites (N-acetyl-PAS and PAS-uric acid), and gastrointestinal intolerance in >30% of patients due to direct mucosal irritation [3] [6]. These shortcomings catalyzed efforts to develop prodrug derivatives with improved pharmacological properties.
Benzoylpas (calcium benzoyl-4-aminosalicylate), synthesized in the 1950s, represented a strategic advancement in this derivative lineage. Its nomenclature follows IUPAC conventions as calcium 4-(benzoylamino)-2-hydroxybenzoate, reflecting:
Benzoylation of PAS addressed three critical instability mechanisms:
Synthesis historically involved carbobenzoxy (Cbz)-mediated acylation:
Table 1: Comparative Properties of PAS vs. Benzoylpas (Calcium)
Property | PAS | Benzoylpas (Calcium) |
---|---|---|
Chemical Stability | Low (decarboxylates at pH<7) | High (stable in gastric pH) |
Aqueous Solubility | 1 mg/mL (20°C) | >10 mg/mL (20°C) |
Metabolic Susceptibility | High (N-acetylation) | Low (acyl group resistant) |
Bioavailability | ~50–70% | Enhanced (reduced first-pass) |
Benzoylpas was patented in the late 1950s (US2891091A) as a "non-toxic, palatable derivative" of PAS for TB therapy. Key claims covered:
Subsequent patents (e.g., US9333193B2, WO2021107876A1) positioned benzoylpas within combination regimens for MDR-TB, exploiting its synergy with newer agents like bedaquiline. Regulatory milestones include:
Manufacturing innovations focused on solvent-free synthesis (e.g., ionic liquids) to replace hazardous reagents like POCl₃ used in early benzoylations [9] [10].
Table 2: Key Patents for Benzoylpas (Calcium) and Related Derivatives
Patent Number | Year | Focus Area | Key Claim |
---|---|---|---|
US2891091A | 1958 | Synthesis and salt formation | Amino acid-PAS conjugates (e.g., benzoylpas) |
US9333193B2 | 2016 | TB combination therapy | Benzoylpas with ATP synthase inhibitors |
WO2021107876A1 | 2021 | Novel MDR-TB regimens | Benzoylpas + bedaquiline/imidazopyridazines |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1